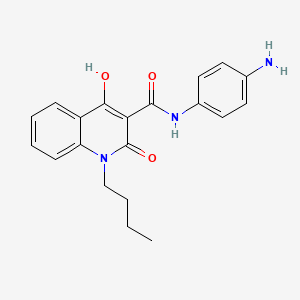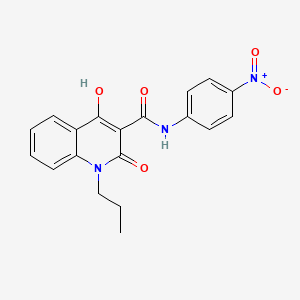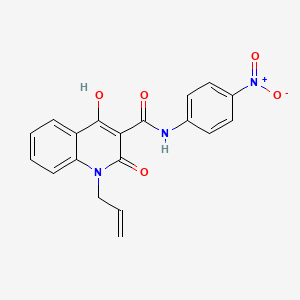
(1E)-1-hydrazinylidene-2,3,4,9-tetrahydro-1H-carbazole-6-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-1-hydrazinylidene-2,3,4,9-tetrahydro-1H-carbazole-6-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydrazono group and a carbohydrazide group attached to a tetrahydrocarbazole backbone. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
The synthesis of (1E)-1-hydrazinylidene-2,3,4,9-tetrahydro-1H-carbazole-6-carbohydrazide typically involves multiple steps. One common method starts with the reaction of substituted phenylhydrazines with cyclohexanone to form tetrahydrocarbazoles . The resulting tetrahydrocarbazoles can then be further functionalized through various chemical reactions to introduce the hydrazono and carbohydrazide groups . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
(1E)-1-hydrazinylidene-2,3,4,9-tetrahydro-1H-carbazole-6-carbohydrazide undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hypervalent iodine compounds, hydrogen peroxide, organic hydroperoxides, selenium (IV) oxide, and pyridinium chlorochromate . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of tetrahydrocarbazolones or benzazonine-diones .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate for synthesizing other complex molecules . In biology and medicine, it has shown potential as an antibacterial, antifungal, and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a valuable molecule for drug development and other biomedical research . Additionally, it has applications in the industrial sector, particularly in the synthesis of pharmaceuticals and other fine chemicals .
Mechanism of Action
The mechanism of action of (1E)-1-hydrazinylidene-2,3,4,9-tetrahydro-1H-carbazole-6-carbohydrazide involves its interaction with specific molecular targets and pathways. The hydrazono and carbohydrazide groups play a crucial role in its biological activity, allowing it to form stable complexes with enzymes and other proteins . These interactions can inhibit the activity of certain enzymes, leading to antibacterial, antifungal, and anticancer effects . The exact molecular targets and pathways involved may vary depending on the specific application and biological context .
Comparison with Similar Compounds
(1E)-1-hydrazinylidene-2,3,4,9-tetrahydro-1H-carbazole-6-carbohydrazide can be compared with other similar compounds, such as 2,3,4,9-tetrahydro-1H-carbazole and its derivatives . These compounds share a similar tetrahydrocarbazole backbone but differ in the functional groups attached to the core structure . The presence of the hydrazono and carbohydrazide groups in this compound makes it unique, providing it with distinct chemical and biological properties . Other similar compounds include 1,2,3,4-tetrahydrocarbazole and its derivatives, which have been used in various chemical and pharmaceutical applications .
Properties
Molecular Formula |
C13H15N5O |
|---|---|
Molecular Weight |
257.29g/mol |
IUPAC Name |
(8E)-8-hydrazinylidene-5,6,7,9-tetrahydrocarbazole-3-carbohydrazide |
InChI |
InChI=1S/C13H15N5O/c14-17-11-3-1-2-8-9-6-7(13(19)18-15)4-5-10(9)16-12(8)11/h4-6,16H,1-3,14-15H2,(H,18,19)/b17-11+ |
InChI Key |
ALIPTOOSGFRSLA-GZTJUZNOSA-N |
SMILES |
C1CC2=C(C(=NN)C1)NC3=C2C=C(C=C3)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(E)-[[4-(2-Bromo-4-methylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2-methoxyphenol](/img/new.no-structure.jpg)



![5-methyl-2-phenyl-4-{[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B1189949.png)
